

Comparative efficacy of Atrasentan and other IgAN treatments

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Compound of Interest

Compound Name:	Atrasentan
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Atrasentan in IgA Nephropathy: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **Atrasentan** with other prominent treatments for IgA Nephropathy (IgAN), supported by data from key clinical trials. The information is intended to offer an objective overview for researchers, scientists, and professionals involved in drug development.

Overview of Atrasentan

Atrasentan is an oral, selective endothelin A (ETA) receptor antagonist.^[1] The endothelin system, particularly the ETA receptor, is implicated in the pathogenesis of IgAN, contributing to proteinuria, glomerulosclerosis, and interstitial fibrosis. By selectively blocking the ETA receptor, **Atrasentan** aims to mitigate these effects.^[1]

Comparative Efficacy of IgAN Treatments

The following tables summarize the quantitative efficacy and baseline characteristics from major clinical trials of **Atrasentan** and other key IgAN therapies.

Table 1: Baseline Characteristics of Patient Populations in Key IgAN Clinical Trials

Characteristic	ALIGN (Atrasentan)	DAPA-CKD (Dapagliflozin)	PROTECT (Sparsentan)	NeflgArd (Budesonide)	TESTING (Corticosteroids)
Mean Age (years)	45.7	51.2	46	45	38
Sex (% Male)	Not Specified	66.9%	Not Specified	66%	61%
Mean eGFR (mL/min/1.73 m ²)	58.28	43.8	Not Specified	57.5	62.7
Median UPCR (g/g)	1.44	0.9	1.8 (g/day)	Not Specified	2.54 (g/day)
Background Therapy	Maximally tolerated RAS inhibitor	care, including RAS inhibitors	Maximally tolerated RAS inhibitor	Optimized RAS blockade	Maximally tolerated RAS inhibitor

Note: Data is specific to the IgAN subgroups where available. UPCR = Urine Protein-to-Creatinine Ratio. eGFR = estimated Glomerular Filtration Rate. RAS = Renin-Angiotensin System.

Table 2: Comparative Efficacy on Proteinuria Reduction

Treatment	Trial	Duration	Mean Percent Reduction in Proteinuria vs. Comparator	Comparator
Atrasentan	ALIGN	36 Weeks	36.1%	Placebo
Dapagliflozin	DAPA-CKD (IgAN Subgroup)	Median 2.1 years	26% (in UACR)	Placebo
Sparsentan	PROTECT	36 Weeks	34.7% (relative to irbesartan)	Irbesartan
Targeted-Release Budesonide	NefligrArd (Part A)	9 Months	27%	Placebo
Methylprednisolone	TESTING (Full Dose)	Not Specified	Significant reduction vs. placebo	Placebo

Note: Reductions are based on UPCR unless otherwise specified. UACR = Urine Albumin-to-Creatinine Ratio.

Table 3: Comparative Efficacy on eGFR Decline

Treatment	Trial	Duration	Outcome in eGFR vs. Comparator	Comparator
Atrasentan	ALIGN	136 Weeks	Final analysis pending (expected 2026)	Placebo
Dapagliflozin (IgAN Subgroup)	DAPA-CKD	Median 2.1 years	Slower rate of eGFR decline (-3.5 vs -4.7 mL/min/1.73m ² /y ear)	Placebo
Sparsentan	PROTECT	2 Years	Slower rate of eGFR decline	Irbesartan
Targeted- Release Budesonide	NeflgArd	2 Years	Statistically significant treatment benefit in time-weighted average of eGFR (difference of 5.05 mL/min/1.73m ²)	Placebo
Methylprednisolone	TESTING	Mean 4.2 years	Lower risk of ≥40% eGFR decline, kidney failure, or death from kidney disease	Placebo

Experimental Protocols of Key Clinical Trials

Atrasentan: The ALIGN Study

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.[\[2\]](#)

- Participants: Patients with biopsy-proven IgAN, proteinuria ≥ 1 g/day despite optimized RAS inhibitor treatment, and eGFR ≥ 30 mL/min/1.73 m 2 .^[2]
- Intervention: **Atrasentan** (0.75 mg) or placebo administered orally once daily, in addition to supportive care with a maximally tolerated and stable dose of a RAS inhibitor.^[2]
- Primary Endpoint: Change in proteinuria as measured by 24-hour Urine Protein-to-Creatinine Ratio (UPCR) from baseline to 36 weeks.
- Secondary Endpoints: Change in eGFR from baseline to 136 weeks.

SGLT2 Inhibitors: The DAPA-CKD Trial (IgAN Subgroup)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with CKD (eGFR 25-75 mL/min/1.73 m 2) and albuminuria (urinary albumin-to-creatinine ratio [UACR] 200-5000 mg/g), with or without type 2 diabetes. The IgAN cohort consisted of 270 patients.
- Intervention: Dapagliflozin (10 mg) or placebo once daily, in addition to standard of care, including an ACE inhibitor or an ARB.
- Primary Endpoint: A composite of a sustained decline in eGFR of at least 50%, end-stage kidney disease (ESKD), or death from renal or cardiovascular causes.

Sparsentan: The PROTECT Study

- Study Design: A Phase 3, multicenter, randomized, double-blind, active-controlled trial.
- Participants: Adults with biopsy-proven IgAN, proteinuria ≥ 1.0 g/day, and eGFR ≥ 30 mL/min/1.73 m 2 despite at least 12 weeks of maximized stable RAS inhibitor therapy.
- Intervention: Sparsentan (target dose 400 mg once daily) or irbesartan (active control, target dose 300 mg once daily).
- Primary Endpoint: Change in UPCR from baseline to week 36.

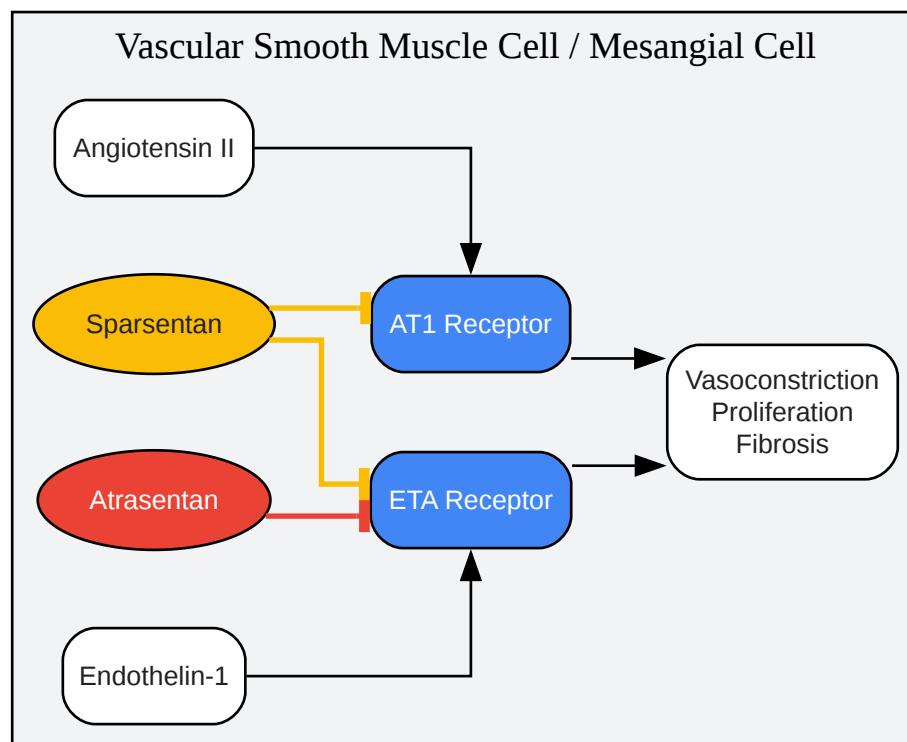
Targeted-Release Budesonide: The NeflgArd Trial

- Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial with two parts (A and B).
- Participants: Adult patients with primary IgAN, eGFR 35–90 mL/min per 1·73 m², and persistent proteinuria (UPCR ≥0·8 g/g or proteinuria ≥1 g/24 h) despite optimized RAS blockade.
- Intervention: Oral targeted-release formulation of budesonide (16 mg/day) or placebo for 9 months.
- Primary Endpoint: Part A: Change in UPCR at 9 months. Part B (confirmatory): Time-weighted average of eGFR over 2 years.

Corticosteroids: The TESTING Study

- Study Design: An investigator-initiated, multicenter, double-blind, placebo-controlled, randomized trial.
- Participants: Individuals with kidney biopsy-confirmed IgAN, proteinuria ≥1 g/day, and an eGFR of 20–120 mL/min/1.73 m², following at least 3 months of standard of care including maximum tolerated RAS blockade.
- Intervention: Oral methylprednisolone (initially 0.6–0.8 mg/kg/day, later amended to a reduced dose of 0.4 mg/kg/day due to safety concerns) or matching placebo for 2 months, with subsequent tapering.
- Primary Endpoint: A composite of a 40% decline in eGFR, kidney failure, or death due to kidney disease.

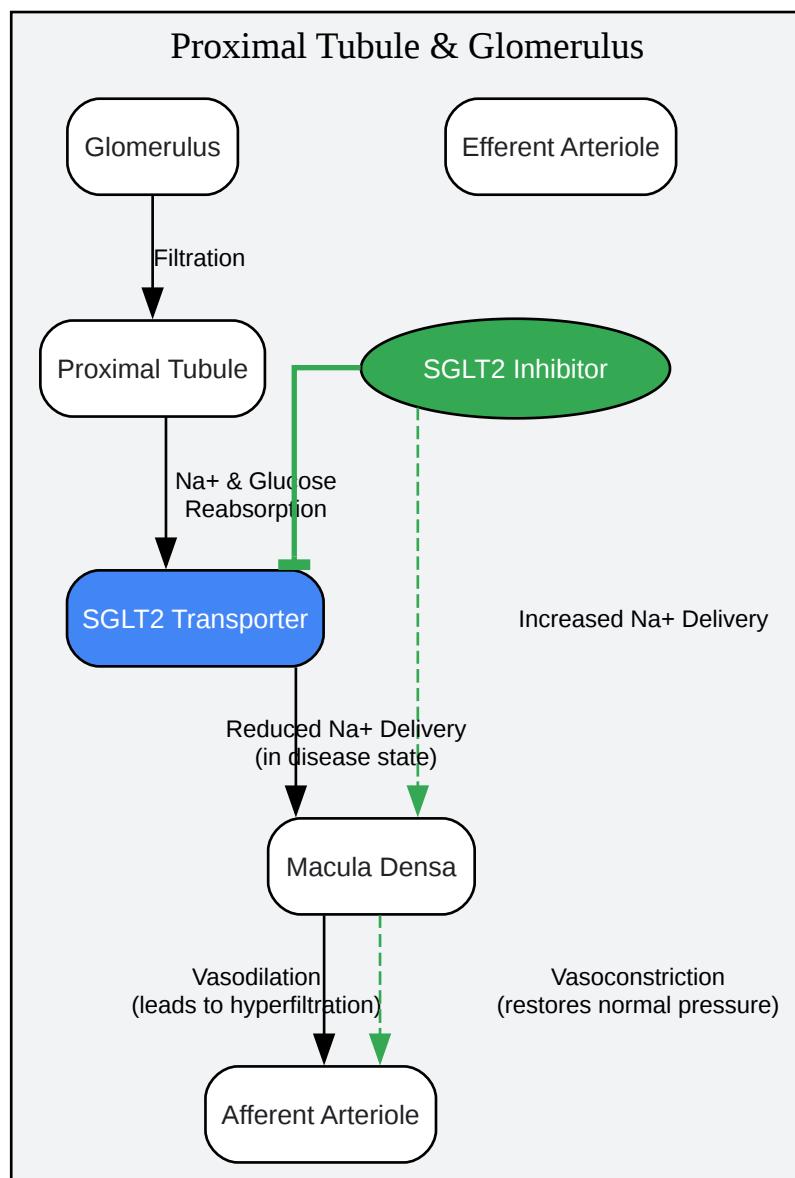
Signaling Pathways and Experimental Workflows Atrasentan and Sparsentan Signaling Pathway



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Caption: **Atrasentan** selectively blocks the ETA receptor, while Sparsentan dually antagonizes both ETA and AT1 receptors.

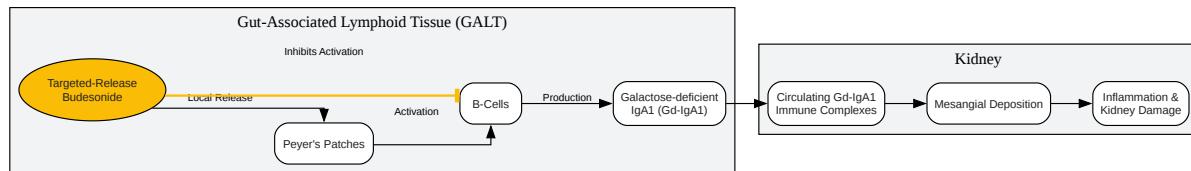
SGLT2 Inhibitor Mechanism in the Nephron



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Caption: SGLT2 inhibitors increase sodium delivery to the macula densa, leading to afferent arteriole vasoconstriction.

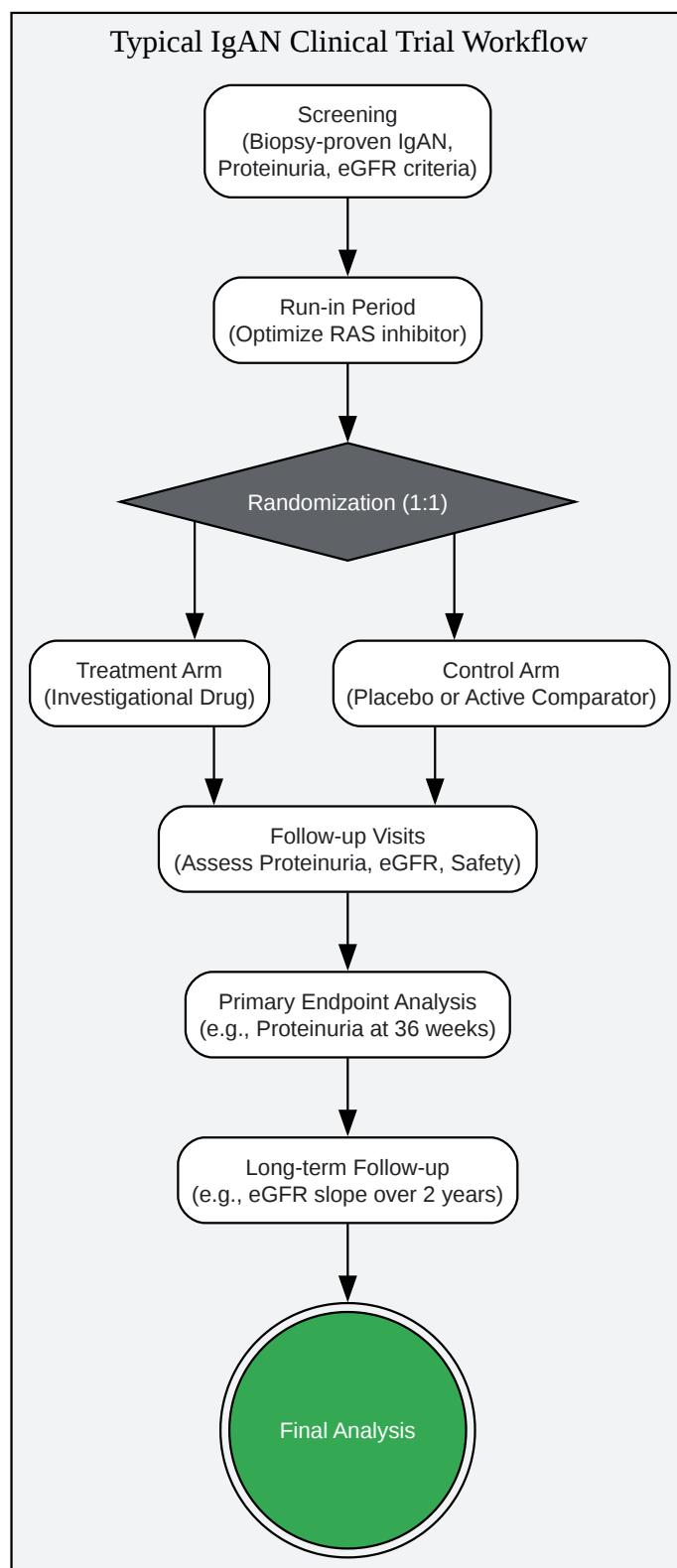
Targeted-Release Budesonide Mechanism



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Caption: Targeted-release budesonide acts locally in the gut to reduce the production of pathogenic Gd-IgA1.

Generalized Clinical Trial Workflow for IgAN



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Caption: A generalized workflow for recent IgAN clinical trials, from screening to final analysis.

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References

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